molecular formula C12H13NO3 B2445656 spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one CAS No. 1190962-33-4

spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one

Cat. No. B2445656
CAS RN: 1190962-33-4
M. Wt: 219.24
InChI Key: OECCKYKNNORFNM-UHFFFAOYSA-N
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Description

Spiro[3H-pyrano[3,2-b]pyridine-2,4’-oxane]-4-one is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Versatile Intermediates for Spiro Heterocycles

Spiro heterocycles, including various spiro-4H-pyran derivatives, have been prepared from disubstituted pentanediones, showcasing their utility as versatile intermediates. These compounds are characterized by spectral parameters, highlighting their potential in chemical synthesis (Padmavathi et al., 2002).

Synthesis of Oxindole Alkaloids

The spiro[pyrrolidine-3,3′-oxindole] ring system, found in numerous bioactive alkaloids, poses an interesting challenge for chemical synthesis. Recent strategies for synthesizing this ring system have been applied to create several oxindole alkaloids, showcasing the compound's role in synthesizing complex biological molecules (Marti & Carreira, 2003).

Catalytic Applications in Synthesis

Binary ionic liquid mixtures have been used as catalysts for synthesizing novel spiro[4H-pyridine-oxindoles], demonstrating the compound's role in facilitating efficient, solvent-free chemical reactions. This highlights a green chemistry approach to synthesizing spiro compounds with high yields from simple starting materials (Kalurazi et al., 2017).

Organocatalytic Synthesis

An enantioselective organocatalytic approach has been developed for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This method provides a rapid route to these biologically significant compounds, demonstrating the utility of spiro compounds in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Water as a Reaction Medium

New four-component domino reactions have been developed for the one-pot synthesis of spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives. These reactions occur in water, showcasing the compound's role in promoting environmentally friendly synthesis processes (Balamurugan et al., 2011).

properties

IUPAC Name

spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-9-8-12(3-6-15-7-4-12)16-10-2-1-5-13-11(9)10/h1-2,5H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECCKYKNNORFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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